molecular formula C11H14O3S B8682183 but-3-en-1-yl 4-methylbenzene-1-sulfonate CAS No. 778-29-0

but-3-en-1-yl 4-methylbenzene-1-sulfonate

Cat. No. B8682183
M. Wt: 226.29 g/mol
InChI Key: RMVHRBRSQIDTKT-UHFFFAOYSA-N
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Patent
US06174972B1

Procedure details

29.3 millimoles of 3-buten-1-ol are added to a solution of 525 millimoles of p-toluenesulphonyl chloride in 200 ml of anhydrous pyridine cooled to 0° C. The mixture thus obtained is kept stirred overnight at −5° C. It is then added with stirring to a mixture of 200 g of water and ice. An oily product is extracted from the aqueous mixture by 3 ether washes, each of 300 ml. The ether fractions are washed twice with 300 ml of a cold solution of hydrochloric acid (HCl:water being 1:1 by weight) to remove pyridine, and then with 300 ml of water, and are then dried over potassium carbonate and sodium sulphate and decolorized with active carbon. The suspension is filtered and the ether is evaporated from the filtrate at reduced pressure to leave an oily product. The oily product is then washed with cold pentane to remove the impurities and obtain γ-butenyl 1-tosylate.
Quantity
29.3 mmol
Type
reactant
Reaction Step One
Quantity
525 mmol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH:3]=[CH2:4].[C:6]1([CH3:16])[CH:11]=[CH:10][C:9]([S:12](Cl)(=[O:14])=[O:13])=[CH:8][CH:7]=1.O>N1C=CC=CC=1>[S:12]([C:9]1[CH:10]=[CH:11][C:6]([CH3:16])=[CH:7][CH:8]=1)([O:5][CH2:1][CH2:2][CH:3]=[CH2:4])(=[O:14])=[O:13]

Inputs

Step One
Name
Quantity
29.3 mmol
Type
reactant
Smiles
C(CC=C)O
Name
Quantity
525 mmol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
200 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
is kept stirred overnight at −5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture thus obtained
ADDITION
Type
ADDITION
Details
It is then added
EXTRACTION
Type
EXTRACTION
Details
An oily product is extracted from the aqueous mixture by 3 ether washes
WASH
Type
WASH
Details
The ether fractions are washed twice with 300 ml of a cold solution of hydrochloric acid (HCl:water being 1:1 by weight)
CUSTOM
Type
CUSTOM
Details
to remove pyridine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with 300 ml of water, and are then dried over potassium carbonate and sodium sulphate
FILTRATION
Type
FILTRATION
Details
The suspension is filtered
CUSTOM
Type
CUSTOM
Details
the ether is evaporated from the filtrate at reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave an oily product
WASH
Type
WASH
Details
The oily product is then washed with cold pentane
CUSTOM
Type
CUSTOM
Details
to remove the impurities

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
S(=O)(=O)(OCCC=C)C1=CC=C(C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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